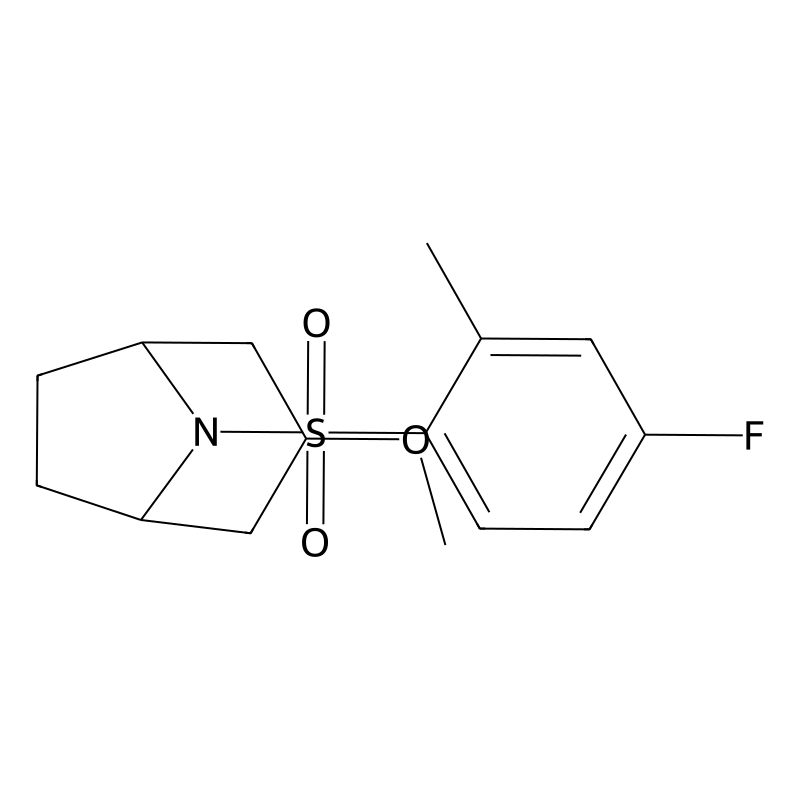

8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential as a Muscarinic Acetylcholine Receptor Antagonist:

This compound, (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane, has been investigated for its potential as a muscarinic acetylcholine receptor antagonist. Muscarinic acetylcholine receptors are a family of G protein-coupled receptors found in various tissues throughout the body. Antagonizing these receptors can have a range of therapeutic effects, including reducing smooth muscle contraction, inhibiting glandular secretion, and dilating the pupils.

A study published in the journal "Bioorganic & Medicinal Chemistry" explored the synthesis and muscarinic receptor binding affinity of this compound and related derivatives. The study found that the compound exhibited moderate affinity for the M2 muscarinic receptor subtype, suggesting its potential as a lead compound for further development of muscarinic antagonists [].

The compound 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic molecule characterized by its unique bicyclic structure and the presence of a sulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 410.5 g/mol. The compound features a bicyclic skeleton, specifically an azabicyclo[3.2.1]octane, which is notable for its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The sulfonyl group is known for its electrophilic character, allowing it to participate in nucleophilic substitution reactions. Additionally, the methoxy group can undergo demethylation under certain conditions, leading to the formation of hydroxyl derivatives. The fluorine atom may also influence the compound's reactivity, potentially enhancing its lipophilicity and interaction with biological targets.

Research indicates that compounds similar to 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane exhibit various biological activities, including anti-inflammatory and analgesic effects. The azabicyclo structure is often associated with pharmacological properties, making it a candidate for drug development in treating neurological disorders or pain management.

The synthesis of 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves several steps:

- Formation of the Bicyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonyl Group: This step may involve the reaction of a suitable sulfonyl chloride with the bicyclic compound.

- Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents.

- Methoxylation: Finally, the methoxy group can be introduced through methylation reactions.

Each step requires careful optimization to ensure high yields and purity.

Interaction studies are crucial for understanding how 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane interacts with biological targets, such as receptors or enzymes. Preliminary studies may involve:

- Binding Affinity Tests: Evaluating how well the compound binds to specific receptors.

- In Vitro Assays: Assessing the biological activity against cell lines.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its effects.

These studies help elucidate its potential therapeutic uses and safety profile.

Several compounds share structural similarities with 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane | Contains bis(4-fluorophenyl) substituents, potentially enhancing lipophilicity | |

| (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane | Features dual sulfonyl groups, increasing potential for diverse interactions | |

| 4-Fluoro-2-methylbenzene-1-sulfonyl chloride | A simpler sulfonyl chloride that can be used as a precursor |

These compounds highlight the structural diversity within this class of compounds while emphasizing the unique bicyclic framework of 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane, which may contribute to its distinctive biological properties and applications in drug development.